Cyclobutyl(pyrimidin-2-yl)methanamine
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Overview
Description
Cyclobutyl(pyrimidin-2-yl)methanamine is a compound that features a cyclobutyl group attached to a pyrimidine ring via a methanamine linkage Pyrimidine derivatives are known for their wide range of biological activities and are commonly used in drug discovery and development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclobutyl(pyrimidin-2-yl)methanamine typically involves the reaction of cyclobutylamine with a pyrimidine derivative under controlled conditions. One common method includes the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond between the cyclobutyl group and the pyrimidine ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Cyclobutyl(pyrimidin-2-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where nucleophiles replace existing substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Cyclobutyl(pyrimidin-2-yl)methanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of diseases such as cancer and infections.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Cyclobutyl(pyrimidin-2-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit the activity of enzymes involved in DNA replication, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Cyclobutyl(pyridin-2-yl)methanamine: Similar structure but with a pyridine ring instead of a pyrimidine ring.
Cyclobutyl(quinolin-2-yl)methanamine: Contains a quinoline ring instead of a pyrimidine ring.
Uniqueness
Cyclobutyl(pyrimidin-2-yl)methanamine is unique due to its specific combination of a cyclobutyl group and a pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C9H13N3 |
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Molecular Weight |
163.22 g/mol |
IUPAC Name |
cyclobutyl(pyrimidin-2-yl)methanamine |
InChI |
InChI=1S/C9H13N3/c10-8(7-3-1-4-7)9-11-5-2-6-12-9/h2,5-8H,1,3-4,10H2 |
InChI Key |
IERYKCCHWHEYMH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C(C2=NC=CC=N2)N |
Origin of Product |
United States |
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